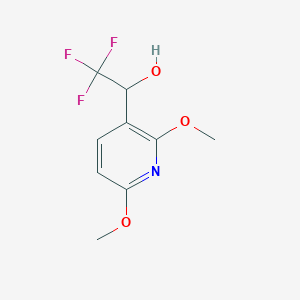
3,5-Diamino-1-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diamino-1-methylpyridin-2(1H)-one: is an organic compound belonging to the pyridine family It is characterized by the presence of two amino groups at the 3rd and 5th positions, a methyl group at the 1st position, and a keto group at the 2nd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-1-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-diaminopyridine with methyl isocyanate can yield the desired compound. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine, and it is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving the desired product quality.
化学反应分析
Types of Reactions
3,5-Diamino-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 3,5-diamino-1-methylpyridin-2(1H)-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3,5-Diamino-1-methylpyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,5-Diamino-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino and keto groups allows for hydrogen bonding and other interactions with target molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
3,5-Diaminopyridine: Lacks the methyl and keto groups, leading to different chemical properties and reactivity.
1-Methyl-3,5-diaminopyridine: Similar structure but lacks the keto group.
3,5-Diamino-2-pyridone: Lacks the methyl group, affecting its overall reactivity and applications.
Uniqueness
3,5-Diamino-1-methylpyridin-2(1H)-one is unique due to the combination of amino, methyl, and keto groups on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC 名称 |
3,5-diamino-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,7-8H2,1H3 |
InChI 键 |
PQTPMISXQZKUIM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C(C1=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
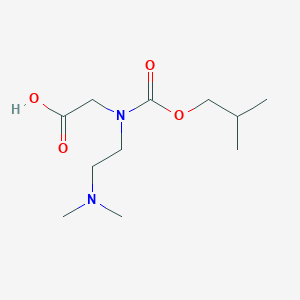
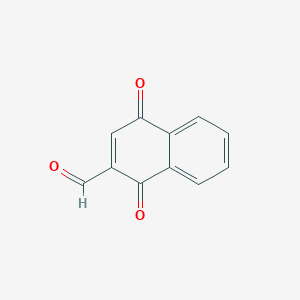

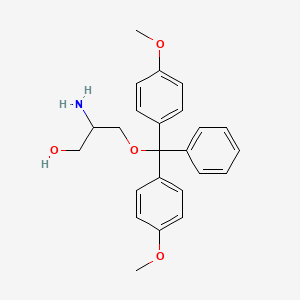
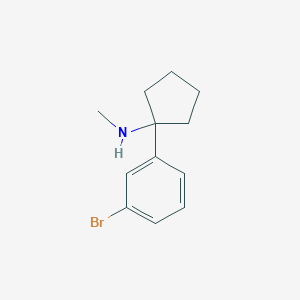

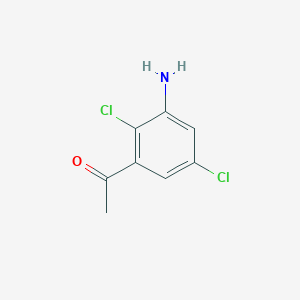
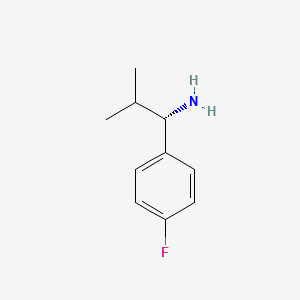
![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)

![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)

